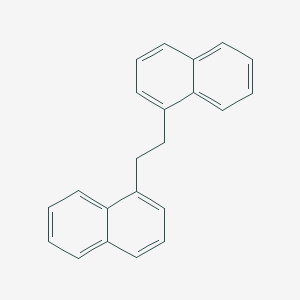

1,2-di(1-Naphthyl)ethane

Descripción general

Descripción

1,2-Di(1-Naphthyl)ethane is an organic compound with the molecular formula C22H18. It consists of two naphthalene rings connected by an ethane bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Di(1-Naphthyl)ethane can be synthesized through the reaction of 1-naphthylmagnesium bromide with 1,2-dibromoethane. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Photosensitized Cyclization to Picene

1,2-Di(1-naphthyl)ethane undergoes photochemical cyclization to form picene , a fused pentacene derivative, under specific sensitized conditions ( ).

Key Reaction Data:

| Parameter | Details |

|---|---|

| Sensitizer | 9-Fluorenone |

| Light Source | UV irradiation (λ > 300 nm) |

| Product | Picene (C<sub>22</sub>H<sub>14</sub>) |

| Yield | ~34% (after purification) |

| Mechanism | Singlet oxygen-mediated dehydrogenation and cyclization |

This reaction represents the first photochemical synthesis of picene from ethylene-bridged naphthalenes. Functionalized derivatives like 5,8-dibromopicene can be synthesized using brominated substrates (e.g., 1,2-di[1-(4-bromonaphthyl)]ethane), enabling further cross-coupling reactions ( ).

Carbene Insertion via β-Cyclodextrin Inclusion Complex

When encapsulated in β-cyclodextrin (β-CD), this compound forms an inclusion complex that facilitates carbene insertion reactions ( ).

Reaction Pathway:

-

Inclusion Complex Formation : The naphthyl groups align within β-CD’s hydrophobic cavity.

-

Pyrolysis : Heating generates a carbene intermediate.

-

Insertion : The carbene inserts into β-CD’s O–H bonds, producing positional isomers.

Isomer Distribution:

| Substituent Size | C2-O Isomer | C3-O Isomer | C6-O Isomer |

|---|---|---|---|

| Small (e.g., aryl) | 20% | 60% | 20% |

| Large (e.g., naphthyl) | 50% | 30% | 20% |

The dominance of C2-O isomer in naphthyl-substituted systems arises from proximity effects within the β-CD cavity, overriding electronic preferences observed with smaller substituents ( ).

Functionalization via Brominated Derivatives

Brominated analogs of this compound enable further synthetic modifications:

Example Transformation:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br<sub>2</sub>/Fe catalyst | 1,2-Di[1-(4-bromonaphthyl)]ethane |

| Photosensitized Cyclization | 9-Fluorenone/UV light | 5,8-Dibromopicene |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid | Functionalized picenes |

This sequence demonstrates utility in synthesizing π-extended materials for organic electronics ( ).

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Applications in Asymmetric Catalysis

One of the prominent applications of 1,2-di(1-naphthyl)ethane is as a ligand in asymmetric catalysis. The (S,S)-enantiomer of related compounds has been utilized effectively in asymmetric sulfoxidation reactions. For instance, research has demonstrated the utility of (S,S)-1,2-di(1-naphthyl)-1,2-ethanediol as a ligand for enhancing catalytic efficiency in various reactions, showcasing the potential of naphthyl derivatives in developing new catalysts for asymmetric synthesis.

Photochemical Studies

The compound has been subjected to pulse radiolysis studies to investigate its behavior in deoxygenated solvents like methanol and tetrahydrofuran. These studies have provided insights into the radical species generated during radiation exposure, which are crucial for understanding the reactivity and stability of this compound under different conditions.

Case Study: Formation of Picene

A notable study highlighted the facile synthesis of picene from this compound through photosensitization using 9-fluorenone as a sensitizer. This method illustrates the compound's potential in photochemical applications and its role as a precursor for complex organic molecules .

Material Science Applications

In material science, this compound has been explored for its unique structural properties that can contribute to the development of novel materials. Its ability to form stable interactions with other chemical species makes it a candidate for various applications, including polymer synthesis and the creation of chiral stationary phases for high-performance liquid chromatography (HPLC) .

While specific biological activity data on this compound is limited, compounds with similar structures often exhibit interesting biological properties such as antimicrobial and anti-inflammatory activities. Further research is necessary to investigate the pharmacological effects of this compound specifically.

Mecanismo De Acción

The mechanism of action of 1,2-Di(1-Naphthyl)ethane involves its interaction with various molecular targets and pathways. For example, in photochemical reactions, the compound undergoes cyclization to form picene derivatives. This process involves the absorption of light, leading to the formation of excited states and subsequent chemical transformations .

Comparación Con Compuestos Similares

- 1,2-Di(2-Naphthyl)ethane

- 1,2-Di(1-Anthryl)ethane

- 1,2-Di(2-Anthryl)ethane

Comparison: 1,2-Di(1-Naphthyl)ethane is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to its analogs, it exhibits distinct photochemical properties and potential for forming unique polycyclic structures. This makes it particularly valuable in materials science and organic synthesis .

Actividad Biológica

1,2-Di(1-naphthyl)ethane (C22H18), a compound characterized by two naphthyl groups linked by an ethane moiety, has garnered interest primarily in the fields of organic chemistry and materials science. Despite its structural simplicity, the biological activity of this compound remains underexplored compared to other naphthalene derivatives. This article aims to consolidate existing research findings, explore potential biological activities, and present relevant case studies.

- Molecular Formula : C22H18

- Molecular Weight : 282.39 g/mol

- Physical State : Solid at room temperature

Synthesis

This compound can be synthesized through various methods, including:

- Reduction of Naphthalene Derivatives : Using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution : Introducing functional groups onto the naphthalene rings through reactions with halogens or nitrating agents.

1. Radiation-Induced C-C Bond Cleavage

Research has demonstrated that this compound is utilized in studies focused on radiation-induced carbon-carbon bond cleavage. This property is significant for understanding its reactivity and potential applications in photochemistry. A study highlighted the compound's behavior under pulse radiolysis conditions, revealing insights into radical species generated during radiation exposure .

2. Ligand in Asymmetric Catalysis

The (S,S)-enantiomer of related compounds has been employed as a ligand in asymmetric catalysis, particularly in sulfoxidation reactions. This suggests that derivatives of this compound may have potential applications in developing efficient catalysts for various organic reactions.

Potential Biological Activities

While direct studies on the pharmacological effects of this compound are sparse, the following potential activities are inferred from its structural analogs:

- Antimicrobial Activity : Similar naphthalene derivatives have demonstrated effectiveness against various microbial strains.

- Anti-inflammatory Effects : Compounds with naphthalene moieties often exhibit anti-inflammatory properties, which may extend to this compound.

- Antioxidant Properties : The ability to scavenge free radicals is a common trait among aromatic compounds; thus, this compound may also possess antioxidant capabilities.

Summary of Findings

The table below summarizes key findings related to the biological activity of this compound and its derivatives.

Propiedades

IUPAC Name |

1-(2-naphthalen-1-ylethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSITVFPMSVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165418 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-45-5 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15374-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pathways for the cleavage of the ethane bridge in 1,2-di(1-naphthyl)ethane?

A1: Research indicates that the C-C bond cleavage in this compound can be achieved through both photochemical and electrochemical means.

- Photochemical Cleavage: Studies have shown that 9-fluorenone-sensitized photolysis of this compound results in the formation of picene. This reaction represents a novel photochemical cyclization of ethylene-bridged naphthalene moieties. []

- Electrochemical Cleavage: Pulse and steady-state radiolysis experiments in the presence of alkali-metal aluminium hydrides, such as NaAlH4, demonstrate efficient C-C bond cleavage. This process is believed to proceed through the formation of unstable dianions (2 Na+, 1,2-DNE2–), which decompose to yield naphthylmethyl carbanionic fragments. []

Q2: How does the structure of this compound influence its reactivity in hydrogen transfer reactions?

A: The reactivity of this compound in hydrogen transfer reactions, specifically in the presence of activated carbon and hydrogen gas, is influenced by the hydrogen-accepting abilities of the ipso-carbons and the resonance stabilization of the resulting radicals. Studies have shown that this compound exhibits lower reactivity compared to other diarylalkanes like 9-(1-naphthyl)phenanthrylmethane and di(1-naphthyl)methane. This difference in reactivity can be attributed to the lower resonance stabilization of the radical formed after hydrogen abstraction from this compound. []

Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A3: Several spectroscopic techniques have been employed to characterize this compound and related compounds:

- UV-Vis Spectroscopy: This technique is particularly useful in studying the radical anions of this compound. For instance, the radical anion/sodium cation pairs (Na+, 1,2-DNE˙–), generated through radiolysis in the presence of sodium aluminium hydrides, exhibit characteristic absorption bands at 330, 370, and 750 nm. [] Additionally, UV-Vis spectroscopy provides insights into the formation of dimer cations of this compound upon γ-irradiation. []

- Fluorescence Spectroscopy: This technique has been instrumental in investigating the luminescence properties of this compound derivatives. For example, studies on 1-naphthylacetic anhydride revealed characteristic excimer fluorescence at around 400 nm, suggesting the formation of intramolecular excimers. This emission is less pronounced in 1,3-di-(1-naphthyl)propan-2-one, highlighting the role of the number of σ bonds between the naphthyl groups in excimer formation. []

Q4: How does this compound behave under high-intensity laser irradiation?

A: Laser-jet photolysis of this compound derivatives, such as 1-[(4-benzoylphenoxy)methyl]naphthalene, under high-intensity UV irradiation (333-364 nm), leads to multi-photon processes. These processes result in the formation of different products compared to traditional low-intensity photolysis. For example, while low-intensity irradiation primarily yields this compound, high-intensity irradiation in CCl4 leads to the formation of 1-(chloromethyl)naphthalene as the major product. Notably, the product distribution in high-intensity irradiation is solvent-dependent, suggesting the involvement of solvent molecules in the reaction mechanism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.